molecular formula C21H18F2N2O4S2 B2368498 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171578-66-7

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2368498
CAS RN: 1171578-66-7
M. Wt: 464.5
InChI Key: JBZKGLNJWYVHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18F2N2O4S2 and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

  • Intramolecular Substitution and Cyclization : Studies have shown the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting the cyclization of difluoro-1-alkenes bearing a sulfonamide moiety to produce fluoroisoquinoline and fluoroquinoline derivatives with high yields (Ichikawa et al., 2006).

  • Cyclocondensation Reactions : The cyclocondensation reaction of enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides has been employed to give N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, further illustrating the chemical versatility of sulfonamide-based compounds (Croce et al., 2006).

Biological Activities and Pharmaceutical Applications

  • Pro-Apoptotic Effects in Cancer Cells : New sulfonamide derivatives have been synthesized, showing significant pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells. This indicates their potential use in cancer therapy (Cumaoğlu et al., 2015).

  • Metal Complexes with pH-Responsive Relaxivity : Studies have demonstrated the creation of Mn2+ complexes containing sulfonamide groups, showcasing pH-responsive relaxivity. These findings suggest applications in magnetic resonance imaging (MRI) as contrast agents, enhancing diagnostic accuracy (Uzal-Varela et al., 2020).

  • Anticancer Evaluation : The synthesis and structural characterization of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been carried out, with several compounds displaying potent cytotoxic activity against various human cancer cell lines. This underscores the therapeutic potential of sulfonamide derivatives in oncology (Ravichandiran et al., 2019).

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-16-9-11-19(23)21(13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKGLNJWYVHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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